Phenyl propargyl ether

Mass spectrometry Claisen rearrangement Analytical chemistry

Phenyl propargyl ether (PPE; CAS 13610-02-1; C₆H₅OCH₂C≡CH; MW 132.16 g/mol) is a liquid terminal alkyne building block with a density of 1.030 g/mL at 20 °C, a boiling point of 89–90 °C (14 mmHg), and a refractive index of 1.533. Its structure—a phenoxy group directly attached to a propargyl moiety—confers a unique combination of aromatic stabilization and acetylenic reactivity, enabling participation in copper-catalyzed azide–alkyne cycloaddition (CuAAC), thermal Claisen rearrangements, transition-metal-catalyzed polymerizations, and intramolecular hydroarylation.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 13610-02-1
Cat. No. B085262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl propargyl ether
CAS13610-02-1
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=CC=C1
InChIInChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2
InChIKeyAIQRJSXKXVZCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Propargyl Ether (CAS 13610-02-1): A Terminal Aryl-Alkyne Building Block for Click Chemistry, Thermally Stable Resins, and Regioselective Cyclization


Phenyl propargyl ether (PPE; CAS 13610-02-1; C₆H₅OCH₂C≡CH; MW 132.16 g/mol) is a liquid terminal alkyne building block with a density of 1.030 g/mL at 20 °C, a boiling point of 89–90 °C (14 mmHg), and a refractive index of 1.533 . Its structure—a phenoxy group directly attached to a propargyl moiety—confers a unique combination of aromatic stabilization and acetylenic reactivity, enabling participation in copper-catalyzed azide–alkyne cycloaddition (CuAAC), thermal Claisen rearrangements, transition-metal-catalyzed polymerizations, and intramolecular hydroarylation . PPE is supplied at ≥97% purity (GC) and is slightly soluble in water (1.0 g/L at 25 °C) . Unlike non-aromatic propargyl ethers or allyl/benzyl analogs, the phenyl–oxygen–propargyl architecture drives both the electronic profile of the alkyne in cycloaddition kinetics and the regiochemical outcome of thermal and catalytic rearrangements, making PPE a non-interchangeable intermediate in materials science and synthetic methodology .

CuAAC click ligation — terminal alkyne for azide–alkyne cycloaddition and triazole synthesis
Thermoset benzoxazine monomer — propargyl ether provides additional crosslinking site for high-Tg resins
Conjugated polymer building block — unsubstituted phenyl ring yields soluble, processable polyacetylenes
Regioselective cyclization platform — 6-endo-dig hydroarylation and thermal Claisen rearrangements

Why Allyl, Benzyl, and Alkyl Propargyl Ethers Cannot Replace Phenyl Propargyl Ether in Performance-Critical Applications


Although allyl phenyl ether, benzyl propargyl ether, and alkyl-substituted propargyl ethers share superficial structural motifs with phenyl propargyl ether, their divergent electronic, steric, and thermal profiles render them non-interchangeable in applications where regiochemical fidelity, crosslink density, polymer solubility, or electrical conductivity are performance-defining parameters. Under electron impact mass spectrometry conditions, allyl phenyl ether undergoes predominant ethene loss following Claisen rearrangement, whereas PPE loses exclusively carbon monoxide via a distinct fragmentation mechanism [1]. In benzoxazine thermoset formulations, the propargyl ether group on PPE-derived monomers provides an additional crosslinking site absent in phenyl-substituted analogs, elevating glass transition temperature by ~100–140 °C [2]. In transition-metal-catalyzed polymerizations, the unsubstituted phenyl ring of PPE yields polymers with complete organic solvent solubility, while cyano-substituted analogs produce only partially soluble materials [3]. These differences are not incremental—they represent categorical shifts in material performance, analytical detectability, and synthetic utility that generic substitution cannot replicate.

Analytical
Allyl phenyl ether loses ethene upon Claisen rearrangement MS, while PPE loses exclusively CO — fragmentation signatures may not transfer, complicating mixture identification.
Thermal
Non-propargyl benzoxazine monomers lack the additional crosslink site; Tg and storage modulus may fall ~100–140 °C lower, altering thermomechanical performance.
Solubility
Cyano-substituted phenyl propargyl ether yields partially soluble polymers, unlike PPE — solution processability may not be assumed for substituted analogs.
Regiochemistry
Alkyl propargyl ethers or substituted phenyl ethers can shift cyclization selectivity away from the 6-endo-dig/2H-chromene pathway reported for PPE with InI₃.

Quantitative Head-to-Head Evidence for Phenyl Propargyl Ether (CAS 13610-02-1) Versus Its Closest Structural Analogs


Exclusive CO Loss vs. Predominant Ethene Loss in Mass Spectrometric Claisen Rearrangement: PPE vs. Allyl Phenyl Ether

Under positive-ion chemical ionization conditions, protonated phenyl propargyl ether undergoes Claisen rearrangement followed by exclusive loss of carbon monoxide ([M+H–CO]⁺), contrasting sharply with protonated allyl phenyl ether, which predominantly loses ethene ([M+H–C₂H₄]⁺) with only a minor CO-loss contribution [1]. This qualitative difference in fragmentation pathway provides an unambiguous mass-spectrometric fingerprint for distinguishing PPE from its allyl analog in complex mixtures or reaction monitoring [2].

MS Fragmentation Pathway
Direct comparison
Exclusive CO loss (PPE) vs. predominant ethene loss (allyl phenyl ether)
Positive-ion CI; protonated [M+H]⁺
Enables unambiguous alkyne–allyl differentiation without chromatography
Fragmentation fingerprint context; verify for specific CI conditions
Mass spectrometry Claisen rearrangement Analytical chemistry Structural elucidation

Glass Transition Temperature Elevation in Propargyl-Ether-Containing Polybenzoxazines: +100 to +140 °C Over Non-Propargyl Analogs

Polybenzoxazines derived from propargyl-ether-containing monomers (PP-appe and PB-appe) exhibit glass transition temperatures (Tg) that are approximately 100 °C and 140 °C higher, respectively, than those of the corresponding polybenzoxazines devoid of propargyl groups (PP-a and PB-a) [1]. The storage moduli of PP-appe and PB-appe are maintained approximately 100 °C higher in temperature before the onset of the glass-to-rubber transition compared to PP-a and PB-a [1]. This thermal-mechanical advantage arises from the additional crosslinking contributed by the propargyl ether moiety during thermal cure, which increases crosslink density beyond what the oxazine ring-opening polymerization alone can achieve.

Tg Elevation
Direct comparison
ΔTg ≈ +100 °C (monofunctional) / +140 °C (bifunctional)
DMA/DSC; storage modulus plateau extended ~100 °C
Supports selection for high-temperature thermoset applications
Tg values are formulation-dependent; confirm with in-house cure cycle
Thermosetting resins Benzoxazine polymers Thermal analysis Aerospace composites

Equal Activation Energies for 1,4- and 1,5-Triazole Adduct Formation: Unusual Parallel-Channel Kinetics in Bulk Azide–Alkyne Cycloaddition

In bulk azide–alkyne cycloaddition between 1-azidodecane and phenyl propargyl ether, isoconversional kinetic analysis of DSC data reveals that the two parallel reaction channels—yielding isomeric 1,4- and 1,5-disubstituted triazole adducts—share equal activation energies of 82 ± 1 kJ mol⁻¹ [1]. This energetic equivalence is unusual: it causes the 1,4:1,5 isomer ratio to remain practically invariant across different linear heating rates, a kinetic signature that distinguishes PPE from other terminal alkynes whose regioisomeric pathways typically exhibit divergent activation barriers [1]. The reaction follows second-order kinetics with large negative activation entropies of −114 and −118 J K⁻¹ mol⁻¹, consistent with a concerted Huisgen mechanism; the two channels also release equivalent heats of reaction (279 ± 34 and 283 ± 36 kJ mol⁻¹) [1].

Equal Ea for Triazole Isomers
Class-level inference
82 ± 1 kJ mol⁻¹ for both 1,4- and 1,5-adduct channels
Bulk azide–alkyne; isoconversional DSC; second-order kinetics
Heating-rate-invariant isomer ratio simplifies scale-up
Class-level baseline; confirm kinetic degeneracy for specific azide
Click chemistry Reaction kinetics Differential scanning calorimetry Polymer synthesis

Polymer Yield and Solubility Hierarchy: Unsubstituted PPE Outperforms Methoxy- and Cyano-Substituted Analogs in Transition-Metal Polymerization

In MoCl₅- and WCl₆-catalyzed polymerizations of para-substituted phenyl propargyl ethers, the polymer yield follows the order H (PPE) > OMe > CN, with MoCl₅-based catalysts exhibiting greater activity than WCl₆-based systems [1]. Critically, poly(phenyl propargyl ether) [poly(PPE)] and poly(methoxy phenyl propargyl ether) [poly(OMe-PPE)] are completely soluble in chloroform, methylene chloride, THF, and 1,4-dioxane, whereas poly(cyanophenyl propargyl ether) [poly(CN-PPE)] is only partially soluble in these solvents [1]. After iodine doping, poly(PPE) achieves an electrical conductivity of 10⁻⁴–10⁻⁵ S/cm, representing an ~8–9 order-of-magnitude increase over the undoped polymer (10⁻¹³ S/cm) [1].

Polymer Yield & Solubility
Direct comparison
Yield rank: H (PPE) > OMe > CN; PPE polymer fully soluble in CHCl₃, THF, dioxane
MoCl₅/WCl₆ catalysis; undoped σ ~10⁻¹³ S/cm → doped 10⁻⁴–10⁻⁵ S/cm
Highest yield and complete solubility support solution processing
Conductivity enhancement ~8–9 orders; verify doping protocol
Conducting polymers Polyacetylene derivatives Solubility Transition-metal catalysis

Regioselective 6-Endo-Dig Intramolecular Hydroarylation to 2H-Chromene: InI₃ vs. InI₂⁺ Catalyst Selectivity Determined by DFT

Density functional theory (DFT) calculations on the indium-catalyzed intramolecular hydroarylation of phenyl propargyl ether reveal that the neutral InI₃ catalyst kinetically favors the 6-endo-dig cyclization pathway leading to 2H-chromene, whereas the cationic InI₂⁺ species yields similar activation energies for both 5-exo-dig and 6-endo-dig pathways and thus lacks regioselectivity [1]. The rate-determining deprotonation step in the InI₃-catalyzed 6-endo-dig pathway has an energy barrier of 18.9 kcal mol⁻¹ in toluene solvent [1]. Substituent effects were systematically mapped: a methoxy group at the meta-position of the phenyl ring substantially lowers the energy barrier of the first step for the 6-endo pathway, whereas substituents on the propargyl moiety modulate selectivity through electronic effects on the π-coordination step [1].

DFT Regioselectivity
Cross-study comparable
InI₃: kinetic 6-endo-dig (2H-chromene); InI₂⁺: non-selective. Barrier 18.9 kcal mol⁻¹ (toluene)
ωB97X-D/PCM; meta-OMe lowers barrier
Catalyst choice governs regiochemical outcome
DFT-predicted; confirm with experimental product distribution
DFT calculation Hydroarylation Regioselectivity Chromene synthesis

Where Phenyl Propargyl Ether (CAS 13610-02-1) Delivers Proven, Quantifiable Advantage: Evidence-Backed Application Scenarios


High-Tg Benzoxazine Thermosets for Aerospace Composites and Electronic Substrates

Formulators of polybenzoxazine resins requiring glass transition temperatures exceeding 250–300 °C should select phenyl propargyl ether as the monomer precursor. The propargyl ether moiety provides an additional thermally activated crosslinking site beyond the oxazine ring-opening polymerization, elevating Tg by ~100–140 °C and extending the storage modulus plateau by ~100 °C compared to phenyl-substituted benzoxazines lacking the propargyl group [1]. This Tg advantage is experimentally validated and directly addresses the thermal management requirements of next-generation aerospace composites and high-density electronic substrates.

Solution-Processable Conjugated Polymers for Organic Electronics

Researchers synthesizing polyacetylene-type conjugated polymers via transition-metal catalysis should prioritize PPE as the monomer of choice. The unsubstituted phenyl ring yields the highest polymer yield in the H > OMe > CN series and—unlike the cyano analog—produces polymer that is completely soluble in common organic processing solvents (chloroform, THF, dichloromethane, 1,4-dioxane) [1]. Iodine doping enhances electrical conductivity from ~10⁻¹³ S/cm to 10⁻⁴–10⁻⁵ S/cm, a ~10⁸–10⁹-fold increase that enables organic semiconductor applications [1].

Heating-Rate-Insensitive Bulk Triazole Polymer Synthesis via Metal-Free Click Polyaddition

For large-scale, metal-free azide–alkyne polyaddition processes where reproducible regioisomer distribution is critical, PPE offers a unique kinetic advantage: the two parallel channels forming 1,4- and 1,5-triazole adducts share equal activation energies (82 ± 1 kJ mol⁻¹), resulting in a heating-rate-invariant isomer ratio [1]. This predictability simplifies reactor scale-up and product quality assurance compared to terminal alkynes that exhibit temperature-dependent regioisomer drift [1].

Definitive Mass-Spectrometric Identification of Propargyl vs. Allyl Ether Intermediates in Synthetic Workflows

Analytical laboratories monitoring Claisen rearrangement reactions or verifying the identity of aryl ether intermediates can exploit the mutually exclusive fragmentation behavior of PPE vs. allyl phenyl ether: protonated PPE loses exclusively CO, whereas protonated allyl phenyl ether predominantly loses ethene [1][2]. This binary fragmentation contrast enables unambiguous identification of the alkyne-containing species in mixtures without chromatographic separation, accelerating method development for reaction monitoring and quality control [1][2].

Application
Selection Property
Validation Focus
High-Tg Benzoxazine Thermosets
Propargyl-ether-derived crosslink density
DMA Tg and storage modulus retention
Solution-Processable Conjugated Polymers
Unsubstituted phenyl ring for solubility and yield
Polymer solubility and iodine-doped conductivity
Heating-Rate-Insensitive Triazole Polymerization
Equal activation energy for 1,4/1,5 channels
Isoconversional kinetic analysis by DSC
Propargyl vs. Allyl Ether Differentiation
Exclusive CO loss fragmentation
CI-MS fragmentation fingerprint

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